molecular formula C15H16N2O B3056642 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one CAS No. 73030-39-4

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one

Cat. No. B3056642
CAS RN: 73030-39-4
M. Wt: 240.3 g/mol
InChI Key: PGKUSHWBQJPFOP-UHFFFAOYSA-N
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Description

The compound “1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one” is a complex organic molecule . It is related to the class of compounds known as indoloquinolizines .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The synthesis process involves cyclisation with acrylic acid followed by reduction . Another synthesis method involves a Pictet-Spengler acid-catalyzed condensation of tryptophan with 3,4-dihydro-2H-pyran .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The molecule has a tetracyclic core structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclisation, reduction, and a Pictet-Spengler condensation . These reactions lead to the formation of the complex tetracyclic structure of the molecule .

Safety and Hazards

The safety and hazards associated with this compound are not well documented in the available literature. It is recommended to handle this compound with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and exploration of its potential applications .

properties

IUPAC Name

2,3,4,6,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-13-9-17-8-4-3-7-12(17)15-14(13)10-5-1-2-6-11(10)16-15/h1-2,5-6,12,16H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKUSHWBQJPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)C3=C(C2C1)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298758
Record name 1,2,3,4,12,12b-hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one

CAS RN

73030-39-4
Record name NSC125861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,12,12b-hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 2
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 3
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 4
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 5
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 6
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one

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